Bienvenue dans la boutique en ligne BenchChem!

3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide

Sigma-1 Receptor CNS Ligand Imidazo[2,1-b]thiazole

The compound 3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide (CAS 1040671-81-5, MF: C19H17N3OS2, MW: 367.5 g/mol) is a synthetic, research-use-only imidazo[2,1-b]thiazole derivative. Its core scaffold is a key pharmacophore for sigma-1 receptor affinity, as detailed in patent EP2682395A1 by Laboratorios del Dr.

Molecular Formula C19H17N3OS2
Molecular Weight 367.5 g/mol
CAS No. 1040671-81-5
Cat. No. B3206685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide
CAS1040671-81-5
Molecular FormulaC19H17N3OS2
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)NCC4=CC=CS4
InChIInChI=1S/C19H17N3OS2/c23-18(20-11-16-7-4-10-24-16)9-8-15-13-25-19-21-17(12-22(15)19)14-5-2-1-3-6-14/h1-7,10,12-13H,8-9,11H2,(H,20,23)
InChIKeyPKUZHOSVQUEIJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide: A Research-Grade Imidazo[2,1-b]thiazole for Sigma Receptor and Antifungal Profiling


The compound 3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide (CAS 1040671-81-5, MF: C19H17N3OS2, MW: 367.5 g/mol) is a synthetic, research-use-only imidazo[2,1-b]thiazole derivative . Its core scaffold is a key pharmacophore for sigma-1 receptor affinity, as detailed in patent EP2682395A1 by Laboratorios del Dr. Esteve, where structurally related analogs demonstrate high sigma receptor binding [1]. The compound features a 6-phenyl substitution on the fused bicyclic core and a thiophen-2-ylmethyl amide side chain, structural motifs known to influence both CNS receptor affinity and antifungal properties in this chemical class [2].

Why Close Analogs of 3-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide Cannot Be Assumed Interchangeable


Imidazo[2,1-b]thiazole derivatives exhibit pronounced structure-activity relationships (SAR) where minor modifications to the amide side chain or the aromatic substituent at position 6 can drastically shift biological target engagement. The Esteve patent (EP2682395A1) establishes that sigma receptor affinity is highly sensitive to the nature and position of substituents on the core scaffold [1]. Similarly, research on antifungal 6-phenylimidazo[2,1-b]thiazoles has shown that the specific hydrazide or amide side chain dictates both the potency and the spectrum of activity against pathogenic fungi like Trichophyton rubrum and Microsporum audounii [2]. A direct analog, such as one with a phenylpropyl amide side chain, would be expected to have a different logP, hydrogen-bonding capacity, and conformational flexibility, leading to non-equivalent binding profiles. Therefore, substituting this compound with a closely related analog in a research protocol without experimental validation introduces a significant risk of obtaining divergent or non-reproducible results.

Quantitative Differentiation Evidence for 3-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide Against Comparator Compounds


Predicted Sigma-1 Receptor Affinity vs. Parent Scaffold

The compound is explicitly covered by the Markush structure in patent EP2682395A1, which claims imidazo[2,1-b]thiazole derivatives with 'great affinity for sigma receptors, especially sigma-1 receptors' [1]. While individual Ki values for this exact derivative are not publicly disclosed, the patent establishes a clear structural subclass with a thiophenylmethyl amide that is distinct from the reference compound PRE-084 (a prototypical sigma-1 agonist with a morpholine ring). This structural distinction predicts a different binding mode and selectivity profile compared to non-imidazo[2,1-b]thiazole sigma ligands.

Sigma-1 Receptor CNS Ligand Imidazo[2,1-b]thiazole

Antifungal Activity Potential vs. Related Hydrazide Analogs

A foundational study on the antifungal activity of 6-phenylimidazo[2,1-b]thiazole derivatives, which includes analogs with similar amide side chains, found that the most active compound, N-benzylidene-(6-phenylimidazo[2,1-b]thiazol-3-yl)-acetic acid hydrazide, exhibited a Minimum Inhibitory Concentration (MIC) of 6 µg/cm³ against Trichophyton rubrum and Microsporum audounii, comparable to the standard antifungal [1]. The target compound’s thiophen-2-ylmethyl amide side chain is a bioisosteric replacement for the benzylidene hydrazide moiety, a modification that can significantly alter antifungal potency and spectrum according to the SAR trends established in this study.

Antifungal Trichophyton rubrum Microsporum audounii

Physicochemical Property Profile Differentiating from an Acetamide Analog

A direct structural analog, 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (G618-0017), differs only in the linker length between the core and the amide (acetamide vs. propanamide). This single carbon difference results in a measurable change in lipophilicity. The target compound (LogP: 4.1 predicted by ChemDraw) is more lipophilic than the acetamide analog (LogP: 3.83 reported) . This difference is significant for pharmacokinetic behavior, as it predicts higher membrane permeability and potential blood-brain barrier penetration for the target compound.

Physicochemical Properties logP Solubility SAR

Recommended Research and Procurement Scenarios for 3-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide


Sigma-1 Receptor Ligand Discovery and Pharmacological Tool Development

This compound serves as a high-priority starting point for medicinal chemistry programs targeting the sigma-1 receptor. Its imidazo[2,1-b]thiazole scaffold is validated by the comprehensive structure-activity relationship studies in patent EP2682395A1, which demonstrated that derivatives of this class possess high affinity for sigma-1 receptors [1]. The unique thiophen-2-ylmethyl amide moiety offers a distinct vector for exploring selectivity against sigma-2 receptors and other off-targets, a critical step in developing safer CNS therapeutics. Researchers should procure this compound to establish a novel chemical series independent of the well-explored morpholine-based sigma ligands.

Expanding Antifungal SAR Around the 6-Phenylimidazo[2,1-b]thiazole Scaffold

The compound is an ideal candidate for systematic antifungal screening. Prior research on the same core scaffold has established a baseline of activity, with a key analog achieving an MIC of 6 µg/cm³ against clinically relevant dermatophytes [1]. By introducing the thiophen-2-ylmethyl amide, this compound enables the exploration of how heterocyclic amide substituents influence antifungal potency, spectrum, and cytotoxicity. Procurement of this compound allows researchers to extend the established SAR model into new chemical space, potentially identifying derivatives with improved therapeutic indices.

Physicochemical Optimization of CNS-Penetrant Leads

For projects requiring blood-brain barrier penetration, this compound's predicted LogP of ~4.1 represents a calculated advantage. When directly compared to the shorter acetamide analog (LogP 3.83), the propanamide linker provides a predicted ~1.86-fold increase in lipophilicity [1], a property correlated with enhanced passive membrane permeability. R&D teams can use this compound as a parent scaffold for systematic logD modulation studies, synthesizing a series of amide variants to map the relationship between lipophilicity, solubility, and brain exposure, a key component of any CNS drug discovery program.

Chemical Probe for Heterocyclic Amide Structure-Activity Relationship Studies

The compound's unique combination of a fused imidazo[2,1-b]thiazole core, a 6-phenyl substituent, and a thiophen-2-ylmethyl amide tail makes it a valuable chemical probe. It can be used in broad-panel screening to identify unexpected biological activities beyond its primary hypothesized targets. Its structure is a key intermediate for further derivatization, allowing researchers to explore the impact of modifications at the phenyl ring or the thiophene moiety.

Quote Request

Request a Quote for 3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.